molecular formula C12H25N3 B7914395 N1-Cyclopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine

Cat. No.: B7914395
M. Wt: 211.35 g/mol
InChI Key: JTJHSGYZWORLDU-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine (CAS: 1353952-16-5) is an aliphatic diamine derivative with the molecular formula C₁₂H₂₅N₃ and a molecular weight of 211.35 g/mol . Its structure features a cyclopropyl group and a 1-methylpiperidin-4-ylmethyl substituent attached to the N1-position of an ethane-1,2-diamine backbone.

Key structural attributes include:

  • 1-Methylpiperidin-4-ylmethyl group: A nitrogen-containing heterocycle that may contribute to solubility and bioactivity.
  • Ethane-1,2-diamine backbone: Provides two amine groups for functionalization or coordination chemistry.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(1-methylpiperidin-4-yl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-7-4-11(5-8-14)10-15(9-6-13)12-2-3-12/h11-12H,2-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJHSGYZWORLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 1-methylpiperidine-4-carboxaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-Cyclopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N1-substituted ethane-1,2-diamines , which are structurally tailored for diverse applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound (1353952-16-5) C₁₂H₂₅N₃ R1 = Cyclopropyl, R2 = 1-Methylpiperidin-4-ylmethyl 211.35 Rigid cyclopropyl group; drug discovery
N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine (1353951-95-7) C₁₁H₂₅N₃ R1 = Ethyl, R2 = 1-Methylpiperidin-4-ylmethyl 199.34 Reduced steric bulk; higher flexibility
N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (1353952-04-1) C₁₁H₂₃N₃ R1 = Cyclopropyl, R2 = 1-Methylpyrrolidin-2-ylmethyl 197.32 Pyrrolidine ring (5-membered); altered electronic profile
N1-(6-Chloro-pyridin-3-ylmethyl)-N1-cyclopropylethane-1,2-diamine (1353946-47-0) C₁₁H₁₆ClN₃ R1 = Cyclopropyl, R2 = 6-Chloro-pyridin-3-ylmethyl 225.72 Chloropyridine moiety; potential kinase inhibition
N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine (1353948-21-6) C₁₀H₂₃N₃ R1 = Methyl, R2 = 1-Methylpiperidin-4-ylmethyl 185.31 Minimal steric hindrance; mRNA delivery applications

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The cyclopropyl group in the target compound enhances rigidity compared to ethyl or methyl analogs, which may improve receptor binding specificity .

Applications in Drug Delivery: The methyl-substituted analog (CAS 1353948-21-6) has been explored in mRNA delivery systems due to its amine-rich structure, which facilitates nanoparticle formation .

Synthetic Flexibility :

  • Compounds like N1-(2-methoxybenzyl) variants (CAS 1181576-07-7) demonstrate the adaptability of the ethane-1,2-diamine scaffold for introducing aromatic or electron-donating groups .

Biological Activity

N1-Cyclopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine is an organic compound classified as a diamine. It features a cyclopropyl group, a piperidine ring, and an ethane backbone, making it structurally unique and potentially significant for various biological applications. This compound has garnered attention in the fields of chemistry, biology, and medicine due to its intriguing biological activities.

Molecular Structure

  • IUPAC Name : N'-cyclopropyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
  • Molecular Formula : C11H23N3
  • Molecular Weight : 199.33 g/mol

Structural Features

The compound's structure includes:

  • A cyclopropyl group , which may contribute to its unique reactivity and binding properties.
  • A piperidine ring , known for its presence in many biologically active compounds.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can modulate receptor activity and influence enzymatic pathways. However, detailed studies are necessary to fully elucidate the specific mechanisms involved.

Pharmacological Potential

Research has indicated that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific data on this compound's efficacy against various pathogens is limited.
  • Antioxidant Properties : The structural features of the compound may endow it with antioxidant capabilities, which could be beneficial in mitigating oxidative stress in biological systems.

Comparative Analysis

In comparison to similar compounds, this compound shows unique biological profiles that warrant further investigation. For instance:

Compound NameStructural FeaturesNotable Activities
N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)methane-1,2-diamineCyclopropyl group, piperidineModerate antimicrobial activity
N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamineSimilar structure with propane backboneVarying receptor binding affinities

Case Studies

While specific case studies focusing solely on this compound are scarce, related research on piperidine derivatives has shown promising results. For example:

  • A study demonstrated that certain piperidine derivatives exhibited significant activity against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy.

Experimental Data

Research involving similar compounds has provided insights into potential biological activities:

  • Antimicrobial Testing : Compounds with similar structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition.
Test OrganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli10 mm

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